![molecular formula C18H22N2O5S B586156 1-Amino-3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-1-oxopropane-2-sulfonic acid CAS No. 625853-73-8](/img/structure/B586156.png)
1-Amino-3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-1-oxopropane-2-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-1-oxopropane-2-sulfonic acid, commonly known as EPPS, is a sulfonic acid derivative that is widely used in scientific research. It was first synthesized in 1996 by the chemist David Bryce, and since then, it has been used in a variety of applications, including biochemistry, neuroscience, and pharmacology.
Applications De Recherche Scientifique
Pharmaceutical Formulation
Pioglitazone Sulfonic Acid Impurity can be used in the pharmaceutical formulation of drugs. It has been successfully employed in the synthetic mixture of Pioglitazone and Vildagliptin .
Proteomics Research
This compound is used in proteomics research. It is a biochemical that researchers use to study protein function and structure .
Stability Indicating RP-HPLC Method Development
Pioglitazone Sulfonic Acid Impurity is used in the development and validation of stability indicating RP-HPLC methods. This is particularly useful for the quantitative estimation of Pioglitazone and Vildagliptin in synthetic mixtures .
Forced Degradation Studies
This compound is used in forced degradation studies. These studies are essential for understanding how a drug substance degrades under various conditions, which is crucial for developing stable drug formulations .
Ion Exchange Applications
Sulfonic acid functionalized materials, like Pioglitazone Sulfonic Acid Impurity, are of particular interest in applications involving ion exchange .
Acidic Catalysis
Sulfonic acid functionalized materials are also used in acidic catalysis . This involves using an acid to increase the rate of a chemical reaction.
Proton Conduction
Sulfonic acid functionalized materials are used in proton conduction applications . This is particularly relevant in fuel cell technology.
Synthesis of Other Compounds
Pioglitazone Sulfonic Acid Impurity can be used as a starting material or intermediate in the synthesis of other compounds .
Mécanisme D'action
Target of Action
The primary target of Pioglitazone Sulfonic Acid Impurity, also known as 1-Amino-3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-1-oxopropane-2-sulfonic acid, is the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) . PPARγ is a ligand-activated transcription factor involved in the expression of more than 100 genes affecting numerous metabolic processes, most notably lipid and glucose homeostasis .
Mode of Action
Pioglitazone Sulfonic Acid Impurity acts as a selective agonist at PPARγ in target tissues for insulin action such as adipose tissue, skeletal muscle, and liver . Activation of PPARγ increases the transcription of insulin-responsive genes involved in the control of glucose and lipid production . This interaction with its targets results in improved insulin sensitivity and uptake of blood glucose .
Biochemical Pathways
The compound affects the MAPK, Myc, and Ras pathways . It downregulates these genes, leading to a reduction in the proliferative and invasive abilities of cells . Additionally, it causes a selective remodeling of the glycerophospholipid pool, characterized by a decrease in lipids enriched for arachidonic acid . This contributes to a greater overall saturation and shortened chain length of fatty acyl groups within cell membrane lipids .
Pharmacokinetics
It is known that genetic variation in theCYP2C8 and PPARG genes can contribute to variability in the pharmacokinetics and pharmacodynamics of pioglitazone .
Result of Action
The molecular and cellular effects of Pioglitazone Sulfonic Acid Impurity’s action include a reduction in the proliferative and invasive abilities of cells . It also induces apoptosis of cells . At the molecular level, it causes a decrease in lipids enriched for arachidonic acid, a major modulator of inflammatory pathways .
Action Environment
It is known that the compound’s action can be influenced by genetic variations in the individual, as well as by the presence of other drugs or substances .
Propriétés
IUPAC Name |
1-amino-3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-1-oxopropane-2-sulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S/c1-2-13-3-6-15(20-12-13)9-10-25-16-7-4-14(5-8-16)11-17(18(19)21)26(22,23)24/h3-8,12,17H,2,9-11H2,1H3,(H2,19,21)(H,22,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXIVIFUPLEQLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC(C(=O)N)S(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10858317 |
Source


|
| Record name | 1-Amino-3-{4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl}-1-oxopropane-2-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pioglitazone Sulfonic Acid Impurity | |
CAS RN |
625853-73-8 |
Source


|
| Record name | α-(Aminocarbonyl)-4-[2-(5-ethyl-2-pyridinyl)ethoxy]benzeneethanesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=625853-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Amino-3-{4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl}-1-oxopropane-2-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

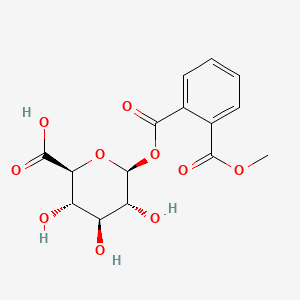
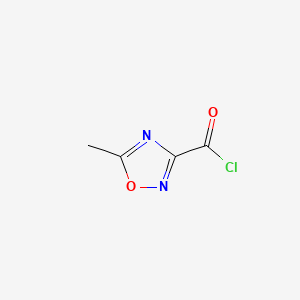
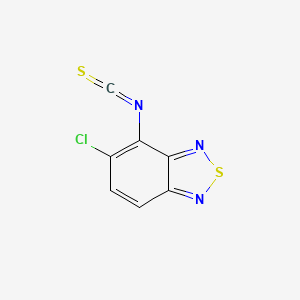

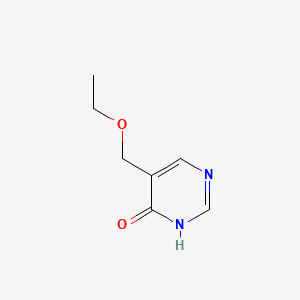
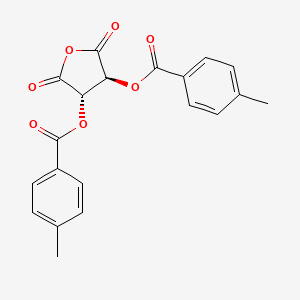
![N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4 Sulfone](/img/no-structure.png)
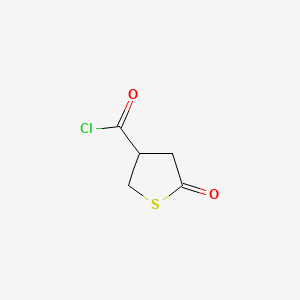
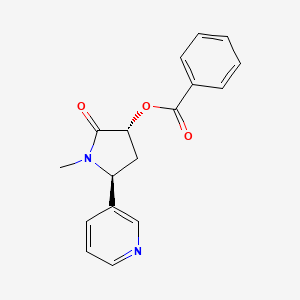
![N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfide](/img/structure/B586091.png)
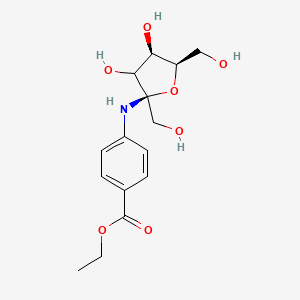

![N,N-Dimethyl-2-[2,3,4,5-tetradeuterio-6-(2,6-dichloro-4-hydroxyanilino)phenyl]acetamide](/img/structure/B586096.png)